An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluperlapine
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluperlapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of fluperlapine, a dibenzazepine derivative with antipsychotic properties. This document details the synthetic route, key chemical and physical characteristics, and analytical methodologies. Furthermore, it elucidates the principal signaling pathways through which fluperlapine is understood to exert its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
Fluperlapine, with the IUPAC name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine, is a tricyclic compound chemically and pharmacologically related to clozapine.[1][2] It was first synthesized in 1979.[2] While it demonstrated efficacy in treating conditions such as schizophrenia and psychosis, it was never commercialized.[2] This was potentially due to its capacity to induce agranulocytosis, a serious adverse effect also associated with clozapine.[2]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀FN₃ | |
| Molecular Weight | 309.39 g/mol | |
| IUPAC Name | 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine | |
| CAS Number | 67121-76-0 | |
| Appearance | To be determined | |
| Solubility | To be determined | |
| pKa | To be determined | |
| Melting Point | To be determined | |
| Purity (typical) | >98% | |
| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |
Synthesis of Fluperlapine
The synthesis of fluperlapine and related 6-piperazinyl-11H-dibenzo[b,e]azepines is described in U.S. Patent 4,308,207. The general synthetic scheme involves the reaction of a lactam intermediate with a piperazine derivative.
General Synthetic Scheme
The synthesis of fluperlapine can be conceptualized as a two-step process starting from a suitable dibenzo[b,e]azepine lactam.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example for the synthesis of a 6-piperazinyl-11H-dibenzo[b,e]azepine derivative, based on general methods for this class of compounds. Researchers should consult the specific details within U.S. Patent 4,308,207 and adapt the procedure accordingly for fluperlapine.
Materials:
-
3-Fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (the lactam intermediate)
-
N-methylpiperazine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene
-
Anhydrous anisole
-
Isopropanol
-
Concentrated ammonia solution
-
Diatomaceous earth
-
Hydrochloric acid (10%)
-
Ether or other suitable organic solvent for extraction
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous anisole.
-
Addition of TiCl₄: Cool the solvent mixture in an ice bath and slowly add titanium tetrachloride via the dropping funnel.
-
Addition of Reactants: To the cooled solution, add the 3-fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one and N-methylpiperazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-112°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to 60-70°C and add isopropanol to dissolve any precipitated titanium compounds.
-
Add diatomaceous earth and then slowly add concentrated ammonia solution with cooling to precipitate titanium salts.
-
Filter the mixture, washing the filter cake with toluene.
-
Combine the filtrate and washings, and wash with water.
-
Extract the organic phase with 10% hydrochloric acid.
-
Make the acidic aqueous extract basic with an excess of dilute ammonia to precipitate the crude product.
-
-
Purification:
-
Extract the crude product with a suitable organic solvent such as ether.
-
Wash the organic extract with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude fluperlapine.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
-
Analytical Methodologies
Validated analytical methods are crucial for the quantification and characterization of fluperlapine in research and development settings. While specific validated methods for fluperlapine are not widely published, the following protocols are based on established methods for structurally related antipsychotic drugs and can be adapted.
High-Performance Liquid Chromatography (HPLC) (Illustrative)
This method is based on a general reverse-phase HPLC procedure for the analysis of olanzapine, a structurally similar compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a phosphate buffer (pH 4.0) and acetonitrile in a ratio of approximately 53:47 (v/v), with a small amount of an amine modifier like triethylamine (e.g., 0.03%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. For analysis in biological matrices, a liquid-liquid or solid-phase extraction would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dibenzazepine ring system, the methylene protons of the azepine and piperazine rings, and the methyl protons of the N-methyl group.
-
¹³C-NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 19 carbon atoms in the fluperlapine molecule, including the aromatic carbons, the aliphatic carbons of the rings, and the methyl carbon.
-
¹⁹F-NMR: Given the presence of a fluorine atom, fluorine-19 NMR would be a valuable technique for characterization, showing a signal for the single fluorine atom on the aromatic ring.
Mechanism of Action and Signaling Pathways
Fluperlapine's pharmacological profile is characterized by its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.
Dopamine D₂ Receptor Signaling Pathway
Fluperlapine blocks D₂ receptors, which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. This antagonism is believed to be a key mechanism for its antipsychotic effects.
Serotonin 5-HT₂A Receptor Signaling Pathway
Fluperlapine also exhibits antagonist activity at 5-HT₂A receptors. This action is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with D₂ receptor blockade and improving negative symptoms of schizophrenia.
Conclusion
Fluperlapine remains a compound of significant interest for its complex pharmacology and its potential to inform the development of novel antipsychotic agents. This technical guide has provided a detailed overview of its synthesis and chemical properties, drawing from the available scientific and patent literature. While a complete experimental dataset for some of its physical properties is lacking, the provided methodologies for synthesis and analysis offer a solid foundation for researchers. The elucidation of its interactions with key neurotransmitter signaling pathways underscores the rationale for its antipsychotic activity and provides a framework for future drug discovery efforts in this therapeutic area. Further research to fully characterize its physicochemical properties and to develop and validate specific analytical methods is warranted.
